Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within its spirocyclic framework, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thioamide with an ethyl ester under acidic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the spirocyclic structure.
Scientific Research Applications
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or polymers.
Mechanism of Action
The mechanism by which Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The spirocyclic structure may allow for unique binding interactions, making it a valuable tool for studying molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
- 8-thia-1-azaspiro[4.5]decane hydrochloride
Uniqueness
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This combination is less common in similar compounds, providing distinct chemical and biological properties that can be leveraged in various research applications.
This detailed overview should provide a comprehensive understanding of Ethyl 8-thia-1-azaspiro[45]decane-4-carboxylate;hydrochloride, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-3-6-12-11(9)4-7-15-8-5-11;/h9,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXZHISCGIEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC12CCSCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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